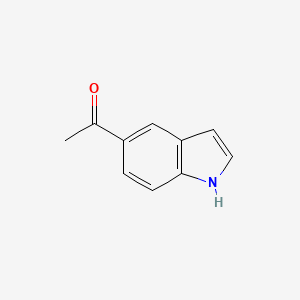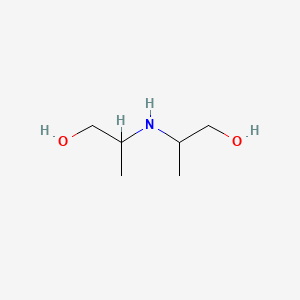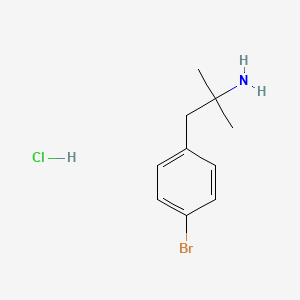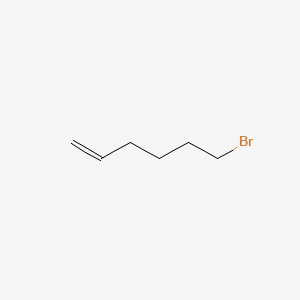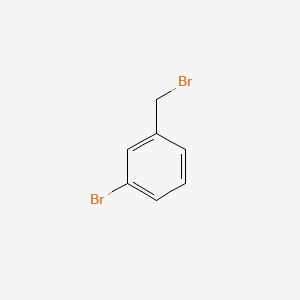
3-Bromobenzyl bromide
概要
説明
Synthesis Analysis
The synthesis of 3-Bromobenzyl bromide and its derivatives involves several chemical methods. For instance, the condensation of 4-bromobenzaldehyde with sulfadiazine results in the synthesis of compounds characterized by spectral methods such as FTIR and UV–Vis, alongside computational studies (Sowrirajan et al., 2022). Additionally, reactions involving triphenylphosphine and p-bromobenzylbromide have been employed to study the crystal structures of resultant compounds, highlighting the versatility of 3-Bromobenzyl bromide in synthesizing complex molecular architectures (Vogt et al., 1996).
Molecular Structure Analysis
The molecular structure of 3-Bromobenzyl bromide derivatives has been extensively analyzed through various spectroscopic and computational techniques. The crystal structure, electronic spectra, and theoretical studies have provided deep insights into the molecular geometry, electronic properties, and potential energy surfaces of these compounds. Such studies are crucial for understanding the reactivity and properties of molecules synthesized from 3-Bromobenzyl bromide (Zeyrek et al., 2015).
Chemical Reactions and Properties
3-Bromobenzyl bromide is involved in various chemical reactions, serving as a key intermediate in the synthesis of complex organic molecules. For example, its use in the synthesis of multisubstituted triphenylenes and phenanthrenes showcases its utility in constructing polycyclic aromatic hydrocarbons through cascade reactions catalyzed by palladium complexes (Iwasaki et al., 2015).
Physical Properties Analysis
The study of 3-Bromobenzyl bromide's physical properties involves examining its crystal structure and phase behavior. Research has elucidated the structural properties of its derivatives, such as methoxy derivatives of benzyl bromide, through powder X-ray diffraction data, revealing significant differences in the structural properties depending on the substitution pattern on the aromatic ring (Pan et al., 2005).
Chemical Properties Analysis
The chemical properties of 3-Bromobenzyl bromide, including its reactivity and interaction with other molecules, have been the focus of various studies. These investigations include oxidative debenzylation reactions, showcasing its ability to participate in transformations that yield amides and carbonyl compounds from N-benzyl amides and O-benzyl ethers (Moriyama et al., 2014).
科学的研究の応用
Application 1: Synthesis of 1,7-di(3-bromobenzyl)cyclen
- Summary of the Application : 3-Bromobenzyl bromide is used in the synthesis of 1,7-di(3-bromobenzyl)cyclen . Cyclen is a type of macrocycle and is important in the field of supramolecular chemistry.
- Results or Outcomes : The outcome of this reaction is the formation of 1,7-di(3-bromobenzyl)cyclen . The yield and other quantitative data are not provided in the sources.
Application 2: Synthesis of Substituted 8-Arylquinoline, Phosphodiesterase 4 (PDE4) Inhibitors
- Summary of the Application : 3-Bromobenzyl bromide is used in the synthesis of substituted 8-arylquinoline, which are phosphodiesterase 4 (PDE4) inhibitors . PDE4 inhibitors have potential therapeutic applications in conditions like asthma, COPD, and psoriasis.
- Results or Outcomes : The outcome of this reaction is the formation of substituted 8-arylquinoline . The yield and other quantitative data are not provided in the sources.
Safety And Hazards
3-Bromobenzyl bromide is classified as a skin corrosive and can cause serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Relevant Papers One relevant paper discusses the use of 3-Bromobenzyl bromide in the synthesis of 1,7-di (3-bromobenzyl)cyclen and substituted 8-arylquinoline, which are PDE4 inhibitors . Further analysis of this paper and others would provide more detailed information on the applications and properties of 3-Bromobenzyl bromide.
特性
IUPAC Name |
1-bromo-3-(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCJPJQUVRIILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061175 | |
| Record name | Benzene, 1-bromo-3-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzyl bromide | |
CAS RN |
823-78-9 | |
| Record name | 3-Bromobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3-(bromomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-3-(bromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-bromo-3-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-3-dibromotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

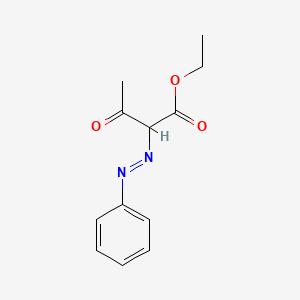
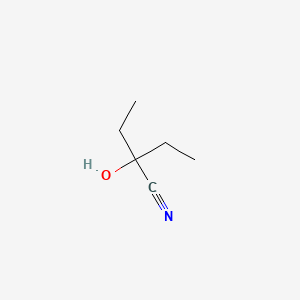
![2-[(Phenylsulfonyl)amino]benzoic acid](/img/structure/B1265567.png)
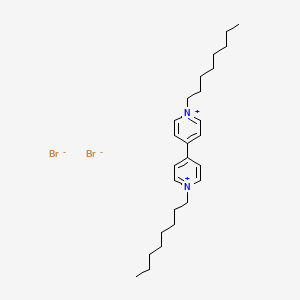
![2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1265570.png)
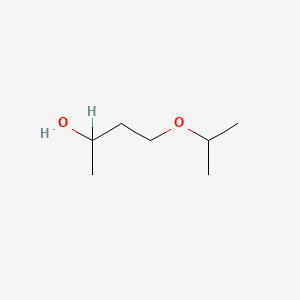
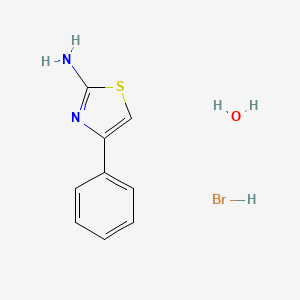
![2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol](/img/structure/B1265575.png)
